molecular formula C18H22N2O3S B14984586 3-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

3-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B14984586
M. Wt: 346.4 g/mol
InChI Key: WOQSUCKVPGGOOJ-UHFFFAOYSA-N
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Description

3-Methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxy group, a morpholine ring, and a thiophene ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.

    Introduction of the Morpholine Ring: The benzoyl chloride is then reacted with 2-(morpholin-4-yl)ethylamine to form the intermediate product.

    Incorporation of the Thiophene Ring: Finally, the intermediate is reacted with thiophene-2-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide.

    Reduction: Formation of 3-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]aniline.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

3-Methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: Shares a similar benzamide core but differs in the substituents attached to the core structure.

    3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde: Another related compound with a different substitution pattern on the benzamide core.

Uniqueness

3-Methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both the morpholine and thiophene rings, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

3-methoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C18H22N2O3S/c1-22-15-5-2-4-14(12-15)18(21)19-13-16(17-6-3-11-24-17)20-7-9-23-10-8-20/h2-6,11-12,16H,7-10,13H2,1H3,(H,19,21)

InChI Key

WOQSUCKVPGGOOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3

Origin of Product

United States

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